Cas no 2248359-86-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-6524210
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate
- 2248359-86-4
-
- Inchi: 1S/C22H19FN2O5/c23-16-9-7-14(8-10-16)12-19(26)24-11-3-4-15(13-24)22(29)30-25-20(27)17-5-1-2-6-18(17)21(25)28/h1-2,5-10,15H,3-4,11-13H2
- InChI Key: QZUONLJPWMTKMD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(N1CCCC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1)=O
Computed Properties
- Exact Mass: 410.12779987g/mol
- Monoisotopic Mass: 410.12779987g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 682
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6524210-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 0.05g |
$359.0 | 2025-03-13 | |
| Enamine | EN300-6524210-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 0.1g |
$376.0 | 2025-03-13 | |
| Enamine | EN300-6524210-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 0.25g |
$393.0 | 2025-03-13 | |
| Enamine | EN300-6524210-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 0.5g |
$410.0 | 2025-03-13 | |
| Enamine | EN300-6524210-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 1.0g |
$428.0 | 2025-03-13 | |
| Enamine | EN300-6524210-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 2.5g |
$838.0 | 2025-03-13 | |
| Enamine | EN300-6524210-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 5.0g |
$1240.0 | 2025-03-13 | |
| Enamine | EN300-6524210-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate |
2248359-86-4 | 95.0% | 10.0g |
$1839.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate (CAS No. 2248359-86-4)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate, with the CAS number 2248359-86-4, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindoline derivatives and is characterized by its unique structural features, including a substituted piperidine ring and a 4-fluorophenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate consists of a central isoindoline core with a dioxo functionality, which is further substituted with a piperidine carboxylate moiety. The presence of the 4-fluorophenyl group adds an additional layer of complexity and enhances the compound's pharmacological properties. The fluorine atom introduces electronic effects that can influence the compound's binding affinity to various biological targets.
Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been reported to inhibit the activation of microglia and reduce oxidative stress, which are critical factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, making it a potential candidate for the development of novel anticancer agents. The mechanism of action appears to involve the modulation of apoptosis-related proteins and the disruption of cellular signaling pathways that are often dysregulated in cancer cells.
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate have been extensively studied to evaluate its suitability for therapeutic use. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed following oral administration and demonstrates good bioavailability. Its metabolic stability and low toxicity profile further support its potential as a drug candidate.
Clinical trials are currently underway to assess the safety and efficacy of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
The synthetic route for preparing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate has been optimized to ensure high yields and purity. The synthesis typically involves multiple steps, including the formation of the isoindoline core, substitution with the piperidine carboxylate moiety, and introduction of the 4-fluorophenyl group. Advanced synthetic techniques and catalysts have been employed to streamline the process and reduce production costs.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[2-(4-fluorophenyl)acetyl]piperidine-3-carboxylate (CAS No. 2248359-86-4) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility.
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